Chemical structure and properties of methyl octadeca-12,16-dienoate
Chemical structure and properties of methyl octadeca-12,16-dienoate
An In-Depth Technical Guide to Methyl Octadeca-12,16-dienoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: Methyl octadeca-12,16-dienoate is a fatty acid methyl ester (FAME) characterized by an 18-carbon chain with double bonds at the 12th and 16th positions. As a non-conjugated, non-methylene-interrupted diene, its unique structure sets it apart from more commonly studied isomers like methyl linoleate. Literature specifically detailing the synthesis, properties, and biological role of methyl octadeca-12,16-dienoate is sparse. This guide, therefore, serves as a foundational resource, providing a comprehensive overview of its chemical structure and projecting its physicochemical properties, potential synthetic pathways, and analytical methodologies based on established principles of lipid chemistry and data from analogous fatty acid esters. The objective is to equip researchers with the theoretical framework and practical insights necessary to synthesize, identify, and investigate this novel compound.
Molecular Structure and Nomenclature
Methyl octadeca-12,16-dienoate is an organic compound with the molecular formula C₁₉H₃₄O₂. Its structure consists of an 18-carbon acyl chain with a methyl ester at one terminus. The defining features are the two double bonds located at positions C12-C13 and C16-C17. This arrangement is distinct from the common methylene-interrupted pattern (as seen in linoleic acid, 9,12) or conjugated systems. The separation of the double bonds by three methylene groups suggests unique reactivity and conformational properties.
IUPAC Name: methyl octadeca-12,16-dienoate Molecular Formula: C₁₉H₃₄O₂ Molecular Weight: 294.47 g/mol [1][2][3][4][5]
The stereochemistry of the double bonds (cis or trans) is a critical aspect of the molecule's identity. Four potential geometric isomers exist:
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(12Z, 16Z)-methyl octadeca-12,16-dienoate
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(12E, 16E)-methyl octadeca-12,16-dienoate
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(12Z, 16E)-methyl octadeca-12,16-dienoate
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(12E, 16Z)-methyl octadeca-12,16-dienoate
Each isomer will possess distinct physical properties and potentially different biological activities.
Caption: Chemical structure of methyl octadeca-12,16-dienoate.
Physicochemical Properties (Projected)
Direct experimental data for methyl octadeca-12,16-dienoate is not available. The following properties are projected based on data from other C18:2 methyl ester isomers, such as methyl linoleate. The exact values will vary depending on the cis/trans configuration of the double bonds.
| Property | Projected Value | Rationale / Comparative Data Source |
| Molecular Weight | 294.47 g/mol | Consistent for all C₁₉H₃₄O₂ isomers.[1][2][3][4][5] |
| Appearance | Colorless to pale yellow liquid | Typical for unsaturated FAMEs at room temperature. |
| Boiling Point | ~350-370 °C (at 760 mmHg) | Based on related FAMEs.[6] |
| Density | ~0.88 - 0.90 g/cm³ | Based on related FAMEs.[6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol, hexane); Insoluble in water. | General property of long-chain fatty acid esters.[3] |
| Refractive Index | ~1.45 - 1.47 | Based on related FAMEs. |
Proposed Synthesis and Purification
The absence of a documented synthesis for methyl octadeca-12,16-dienoate necessitates a theoretical approach. A plausible and robust strategy would be the Wittig reaction, which is a reliable method for forming carbon-carbon double bonds with good stereocontrol.
Hypothetical Synthesis via Wittig Reaction
The synthesis can be envisioned by disconnecting the molecule into two key fragments that can be coupled via a Wittig reaction. One potential disconnection is between the C14 and C15 positions.
Key Precursors:
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Aldehyde Fragment: Methyl 12-oxododecanoate.
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Phosphonium Ylide Fragment: Derived from 1-bromo-4-pentene.
Causality of Experimental Choices: The Wittig reaction is chosen for its versatility in creating double bonds. The choice of precursors allows for the strategic introduction of the double bonds at the desired locations. The stereochemistry of the newly formed double bond can be influenced by the specific reaction conditions and the nature of the ylide.
Caption: Proposed synthetic workflow for methyl octadeca-12,16-dienoate.
Step-by-Step Hypothetical Protocol
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Preparation of the Phosphonium Salt: 1-bromo-4-pentene is refluxed with an equimolar amount of triphenylphosphine in a suitable solvent like acetonitrile to yield pent-4-en-1-yl(triphenyl)phosphonium bromide.
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Generation of the Ylide: The phosphonium salt is suspended in an anhydrous ether (e.g., THF) under an inert atmosphere (e.g., Argon) and cooled to -78°C. A strong base, such as n-butyllithium, is added dropwise to deprotonate the salt and form the ylide.
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Wittig Reaction: Methyl 12-oxododecanoate, dissolved in anhydrous THF, is added slowly to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
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Workup and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product, a mixture of cis and trans isomers, is then subjected to purification.
Purification of Isomers
Separating positional and geometric isomers of fatty acid esters is a significant challenge.
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Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC): This is a highly effective technique for separating FAME isomers. The separation is based on the interaction between the silver ions impregnated on the stationary phase and the π-electrons of the double bonds. This method can effectively resolve both positional and geometric isomers.[7]
Spectroscopic Analysis (Expected Signatures)
Definitive identification of the synthesized methyl octadeca-12,16-dienoate would rely on a combination of spectroscopic techniques. The expected signatures are extrapolated from known FAME spectra.
| Technique | Expected Chemical Shifts / Fragmentation Patterns |
| ¹H NMR | ~5.4 ppm: Multiplets corresponding to the vinylic protons (-CH=CH-). ~3.67 ppm: Singlet for the methyl ester protons (-COOCH₃). ~2.3 ppm: Triplet for the α-methylene protons (-CH₂-COO). ~2.0 ppm: Multiplets for the allylic protons (=CH-CH₂-). ~1.2-1.6 ppm: Broad multiplet for the bulk methylene protons. ~0.88 ppm: Triplet for the terminal methyl group protons. |
| ¹³C NMR | ~174 ppm: Carbonyl carbon of the ester. ~125-135 ppm: Olefinic carbons (-CH=CH-). The exact shifts depend on the cis/trans geometry. ~51.4 ppm: Methyl ester carbon (-O-CH₃). ~20-35 ppm: Methylene carbons. Specific shifts for carbons adjacent to the double bonds or the ester group would be expected. ~14 ppm: Terminal methyl carbon. |
| Mass Spec. (EI) | Molecular Ion (M+): A peak at m/z 294. McLafferty Rearrangement: A characteristic base peak at m/z 74 for the fragment [CH₃OC(OH)=CH₂]⁺. Other Fragments: A series of hydrocarbon fragments corresponding to the loss of alkyl chains. The fragmentation pattern upon cleavage at the double bonds can help in their localization, though this can be complex. |
Potential Biological Activity and Applications
While no biological activity has been reported for methyl octadeca-12,16-dienoate, the broader class of octadecanoids, which are oxygenated derivatives of 18-carbon fatty acids, are known to be important signaling molecules in various biological systems.[8]
Potential Roles:
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Metabolic Intermediate: It could be a minor, transient intermediate in fatty acid metabolism or degradation pathways in certain organisms.
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Signaling Molecule Precursor: Similar to other polyunsaturated fatty acids, it could be a substrate for enzymes like lipoxygenases (LOX), cyclooxygenases (COX), or cytochrome P450 (CYP) monooxygenases, leading to the formation of bioactive oxylipins.[8] These products could potentially modulate inflammatory pathways or other cellular processes.[9]
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Biomarker: The presence of this unusual fatty acid in a biological sample could serve as a biomarker for a specific metabolic state or disease.
Further research is required to explore these possibilities. Investigating its interaction with key lipid-metabolizing enzymes would be a critical first step.
Sources
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- 3. file.medchemexpress.com [file.medchemexpress.com]
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- 6. 9,12-Octadecadienoic acid (Z,Z)-, methyl ester (CAS 112-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Preparation of methylcis-9,cis-12,cis-15-octadecatrienoate-15,16-d 2 and methylcis-9,cis-12,cis-15-octadecatrienoate-6,6,7,7-d 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
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